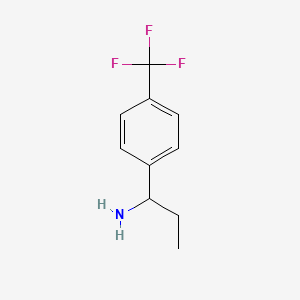

1-(4-(Trifluoromethyl)phenyl)propan-1-amine

Description

The exact mass of the compound this compound is 203.09218387 g/mol and the complexity rating of the compound is 171. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h3-6,9H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOETTZCHIABKPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593490 | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439811-20-8, 885276-54-0 | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-(Trifluoromethyl)phenyl)propan-1-amine CAS number 885276-54-0

An In-Depth Technical Guide to 1-(4-(Trifluoromethyl)phenyl)propan-1-amine (CAS: 885276-54-0)

This document provides a comprehensive technical overview of this compound, a fluorinated amine building block of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a chiral benzylic amine and an electron-withdrawing trifluoromethyl group, makes it a valuable intermediate for synthesizing complex molecular architectures with potential pharmacological activity. This guide moves beyond a simple data sheet to offer field-proven insights into its synthesis, characterization, handling, and strategic application.

This compound is a primary amine where the amine group is attached to a benzylic carbon, which also bears an ethyl group. The phenyl ring is substituted at the para-position with a trifluoromethyl (CF₃) group. This CF₃ group is a critical pharmacophore; it is a strong electron-withdrawing group and is highly lipophilic, which can significantly enhance a molecule's metabolic stability and membrane permeability.[1]

Below is the molecular structure of the compound, rendered using the DOT language.

References

Physicochemical properties of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine

Abstract

This technical guide provides a comprehensive examination of the fundamental physicochemical properties of this compound. As a key structural motif in medicinal chemistry, a deep understanding of this compound's characteristics is paramount for its effective application in drug design, lead optimization, and formulation development. This document moves beyond a simple data sheet to offer field-proven, validated experimental protocols for determining aqueous solubility and pKa, explaining the scientific rationale behind each methodological choice. All quantitative data is summarized for clarity, and workflows are visualized to ensure procedural transparency. This guide is designed to serve as a practical and authoritative resource for scientists engaged in pharmaceutical research and development.

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a primary amine of significant interest in the synthesis of pharmacologically active agents. The incorporation of a trifluoromethyl (-CF₃) group onto the phenyl ring is a well-established strategy in drug design to modulate key molecular properties. This electron-withdrawing group can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable interactions, and improve membrane permeability by increasing lipophilicity. Consequently, a precise characterization of the parent amine's physicochemical profile is a critical first step in the rational design of novel therapeutics, enabling researchers to predict and optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of its derivatives.

Core Physicochemical Profile

The following data represents a consolidation of available information for this compound. Where experimental data is not publicly available, robust protocols for its determination are provided in Section 3.

Chemical Identity and Molecular Structure

-

IUPAC Name: this compound

-

CAS Number: 885276-54-0 (for racemic mixture)[1]

Table 1: Key Chemical Identifiers and Properties

| Property | Value | Source(s) |

| Canonical SMILES | CCC(C1=CC=C(C=C1)C(F)(F)F)N | [4] |

| InChI Key | YOETTZCHIABKPH-UHFFFAOYSA-N | [4] |

| Appearance | Clear Liquid | [3] |

| Boiling Point | 224 °C (Predicted) | [2][4] |

| Density | 1.150 g/cm³ (Predicted) | [2][4] |

Validated Experimental Methodologies

To ensure scientific rigor and reproducibility, the following sections detail the gold-standard experimental protocols for determining the most critical physicochemical parameters for a drug candidate: aqueous solubility and the acid dissociation constant (pKa).

Determination of Aqueous Solubility via the Shake-Flask Method

Expert Rationale: The shake-flask method (OECD Guideline 105) is the definitive technique for measuring thermodynamic solubility. Unlike kinetic methods which can overestimate solubility, this approach ensures that a true equilibrium is established between the solid and dissolved states of the compound. This value is fundamental for predicting oral absorption and designing appropriate formulations.[5]

Step-by-Step Protocol:

-

Preparation of a Saturated System: An excess amount of this compound is added to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in triplicate glass flasks. A visible excess of solid material must be present.

-

Equilibration: The flasks are sealed and agitated in a temperature-controlled orbital shaker (e.g., 25 °C or 37 °C) for a minimum of 24 to 48 hours.[5] This extended period is crucial to allow the system to reach thermodynamic equilibrium.

-

Phase Separation: Post-equilibration, the flasks are allowed to stand at the same constant temperature for at least 24 hours to permit the sedimentation of undissolved particles.[6] Alternatively, the suspension can be centrifuged to accelerate phase separation.[6]

-

Sample Collection and Preparation: A clear aliquot of the supernatant is carefully withdrawn using a syringe fitted with a low-binding 0.22 µm filter (e.g., PVDF) to remove any particulate matter.

-

Quantitative Analysis: The concentration of the dissolved compound in the filtrate is accurately determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve, constructed from standards of known concentrations, is used for precise quantification.

-

Data Reporting: The solubility is reported as the mean concentration ± standard deviation from the replicate flasks. The results from the final two time points of equilibration should agree to confirm that equilibrium has been achieved.[6]

Diagram 1: Shake-Flask Solubility Determination Workflow

Caption: Workflow for thermodynamic solubility determination.

Determination of pKa via Potentiometric Titration

Expert Rationale: As a primary amine, the compound is basic and will exist in a protonated (ionized) or neutral form depending on the pH. The pKa is the pH at which these two forms are present in equal concentrations. This parameter is arguably the most critical physicochemical property, as it directly governs solubility, lipophilicity, and receptor binding at physiological pH. Potentiometric titration is a highly accurate and reliable method for its determination.[7][8]

Step-by-Step Protocol:

-

System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[9][10]

-

Sample Preparation: Accurately prepare a solution of the compound (e.g., 1 mM) in water.[9][10] A co-solvent such as methanol may be used if aqueous solubility is low, but the pKa must then be extrapolated back to 0% co-solvent. The ionic strength of the solution should be kept constant with a background electrolyte like 0.15 M KCl.[9][10]

-

Titration: Place the sample solution in a jacketed vessel at a constant temperature (25 °C) on a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by making small, precise additions of a standardized strong acid (e.g., 0.1 M HCl).[9][10]

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize before proceeding.

-

Data Analysis: Plot the measured pH versus the volume of titrant added to generate a titration curve. The inflection point of this sigmoid curve corresponds to the equivalence point. The pKa is the pH value at the half-equivalence point.[8] For greater accuracy, calculate the first derivative of the curve (ΔpH/ΔV); the peak of this derivative plot indicates the equivalence point.

-

Validation: Perform the titration a minimum of three times to ensure the result is reproducible and report the average pKa value with the standard deviation.[9]

Diagram 2: Potentiometric pKa Determination Workflow

Caption: Workflow for determining pKa via potentiometric titration.

Conclusion and Strategic Outlook

This guide has detailed the core physicochemical identifiers for this compound and provided robust, validated protocols for the experimental determination of its aqueous solubility and pKa. These properties are foundational pillars in modern drug discovery. Accurate determination of these values is not merely an academic exercise; it is a prerequisite for building predictive models of a drug candidate's in vivo behavior, de-risking development programs, and ultimately, engineering successful therapeutics. Further characterization, including logP/logD determination, solid-state analysis (polymorphism), and metabolic stability assays, would build upon this foundation to create a truly comprehensive profile for this valuable chemical scaffold.

References

- 1. 001chemical.com [001chemical.com]

- 2. (RS)-1-[4-(TRIFLUOROMETHYL)PHENYL]PROPYLAMINE CAS#: 439811-20-8 [m.chemicalbook.com]

- 3. 1-[4-(Trifluoromethyl)phenyl]propylamine | CymitQuimica [cymitquimica.com]

- 4. Page loading... [guidechem.com]

- 5. scielo.br [scielo.br]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

Technical Dossier: Physicochemical Characterization of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine

Introduction: Strategic Importance in Medicinal Chemistry

1-(4-(Trifluoromethyl)phenyl)propan-1-amine is a primary amine that belongs to the phenylpropanamine class of compounds. Its structure is distinguished by two key features of significant interest to drug development professionals: a chiral center at the C1 position of the propyl chain and a para-substituted trifluoromethyl (CF3) group on the phenyl ring. The CF3 moiety is a well-established bioisostere for a methyl group but imparts profoundly different electronic properties, enhancing metabolic stability, membrane permeability, and binding affinity by altering lipophilicity and electrostatic interactions.

This guide provides a comprehensive technical overview of the molecule's core structural and physical attributes. It details a robust, field-proven analytical workflow for identity and purity confirmation, reflecting the rigorous standards required for the characterization of chemical entities in a research and development setting.

Molecular Structure and Physicochemical Properties

Molecular Identity

The unambiguous identification of a compound is the foundation of all subsequent research. This compound is defined by the following identifiers:

-

Systematic IUPAC Name: 1-[4-(Trifluoromethyl)phenyl]propan-1-amine

-

Canonical SMILES: CCC(C1=CC=C(C=C1)C(F)(F)F)N[2]

-

InChI Key: YOETTZCHIABKPH-UHFFFAOYSA-N[2]

The structure features a propyl amine backbone attached to a benzene ring. The trifluoromethyl group is located at the para- (4-) position relative to the propanamine substituent. The carbon atom bonded to both the phenyl ring and the amine group is a stereocenter, meaning the compound can exist as (R)- and (S)-enantiomers.

Physicochemical Data Summary

The following table summarizes the key computed and experimentally relevant physical properties of the compound. These parameters are critical for predicting its behavior in various solvents, its potential for crossing biological membranes, and for developing appropriate analytical methods.

| Property | Value | Source |

| Molecular Weight | 203.20 g/mol | [1] |

| Exact Mass | 203.09218387 Da | [2] |

| Density | 1.150 g/cm³ (Predicted) | [2] |

| Boiling Point | 224 °C (Predicted) | [2] |

| Flash Point | 94 °C (Predicted) | [2] |

| Refractive Index | 1.466 (Predicted) | [2] |

| LogP (Octanol/Water) | 2.54 (Predicted) | [2] |

| Topological Polar Surface Area | 26 Ų | [2] |

Conceptual Synthetic Pathway: Reductive Amination

Mechanistic Rationale

A prevalent and highly efficient method for the synthesis of primary amines like this compound is the reductive amination of a corresponding ketone precursor. This choice is guided by the wide availability of ketone starting materials and the high yields typically associated with this reaction class. The synthesis logically proceeds from 1-(4-(Trifluoromethyl)phenyl)propan-1-one[3][4].

The process involves two core transformations, which can be performed in a stepwise or, more efficiently, in a one-pot protocol:

-

Imine Formation: The ketone carbonyl is condensed with an amine source (e.g., ammonia or an ammonia equivalent like ammonium acetate) under dehydrating conditions to form a transient imine intermediate. This step is reversible and often acid-catalyzed.

-

Reduction: The C=N double bond of the imine is selectively reduced to a C-N single bond. This is accomplished using a hydride-based reducing agent that is stable under the reaction conditions and chemoselective for the imine over the ketone (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride).

This strategy is authoritative as it represents a fundamental transformation in organic synthesis, valued for its reliability and operational simplicity.[5]

Synthesis Workflow Diagram

Caption: Conceptual workflow for synthesis via reductive amination.

Experimental Protocol: Purity and Identity Verification by LC-MS

Principle and Rationale

For any downstream application, particularly in drug development, the purity and structural identity of a compound must be rigorously confirmed. Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for this purpose. The liquid chromatography (LC) component separates the target compound from any unreacted starting materials, byproducts, or other impurities based on differential partitioning between a stationary and mobile phase. The mass spectrometry (MS) detector then provides high-fidelity mass information, confirming the molecular weight of the eluting components.

This protocol is designed as a self-validating system. A successful outcome requires the observation of a single, sharp major peak in the chromatogram at a specific retention time, which corresponds to a mass signal matching the exact mass of the protonated target molecule [M+H]⁺.

Methodology

-

Sample Preparation: 1.1. Accurately weigh approximately 1 mg of the this compound sample. 1.2. Dissolve the sample in 1.0 mL of a 50:50 mixture of Acetonitrile:Water (HPLC-grade) to create a 1 mg/mL stock solution. 1.3. Vortex the solution for 30 seconds to ensure complete dissolution. 1.4. Perform a 1:100 dilution by transferring 10 µL of the stock solution into 990 µL of the 50:50 Acetonitrile:Water diluent in an HPLC vial.

-

Liquid Chromatography (LC) Parameters:

-

Column: C18 reverse-phase, 2.1 mm x 50 mm, 1.8 µm particle size. Rationale: C18 columns provide excellent retention and separation for moderately nonpolar compounds like the target analyte.

-

Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid aids in the protonation of the analyte for positive-ion mode MS detection and improves peak shape.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

Column Temperature: 40 °C.

-

Gradient Program:

-

0.0 min: 5% B

-

1.0 min: 5% B

-

5.0 min: 95% B

-

7.0 min: 95% B

-

7.1 min: 5% B

-

9.0 min: 5% B (End of run)

-

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+). Rationale: The primary amine is basic and will readily accept a proton to form a positive ion [M+H]⁺.

-

Scan Range: m/z 50–500. Rationale: This range comfortably includes the expected mass of the target ion.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Expected Results for Validation

-

Chromatogram (UV/Total Ion Current): A single major peak should be observed. Purity can be estimated by integrating the area of this peak relative to the total area of all peaks detected (>98% for high-purity samples).

-

Mass Spectrum: The mass spectrum corresponding to the major chromatographic peak must show a prominent ion at a mass-to-charge ratio (m/z) of 204.099 . This value represents the protonated molecule ([C₁₀H₁₂F₃N + H]⁺), calculated from the compound's monoisotopic mass of 203.092 Da. The presence of this ion confirms the molecular weight and, by extension, the identity of the compound.

Conclusion

This document has detailed the essential molecular structure, physicochemical properties, and a logical synthetic approach for this compound. The provided LC-MS protocol offers a robust and self-validating method for confirming the identity and purity of the compound, a critical step for its application in research and development. The combination of its chiral nature and the presence of the trifluoromethyl group makes this molecule a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications.

References

Spectroscopic data for 1-(4-(Trifluoromethyl)phenyl)propan-1-amine (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine

Authored by: A Senior Application Scientist

Introduction

This compound is a primary amine of significant interest in medicinal chemistry and drug development due to the prevalence of the trifluoromethylphenyl moiety in various pharmacologically active compounds. The trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability. Accurate structural elucidation and purity assessment of this compound are paramount, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. This guide provides a detailed analysis of the predicted spectroscopic data for this compound, offering insights into the interpretation of its NMR, IR, and MS spectra.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used for the assignment of NMR signals.

An In-depth Technical Guide to 1-(4-(Trifluoromethyl)phenyl)propan-1-amine: Synthesis, Characterization, and Historical Context

This guide provides a comprehensive technical overview of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine, a fluorinated phenethylamine derivative. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, properties, and potential applications of this and related compounds. This document delves into the historical context of fluorinated psychoactive substances, details plausible synthetic methodologies with step-by-step protocols, and outlines a framework for its analytical characterization.

Introduction and the Significance of Fluorination in Drug Design

This compound belongs to the broad class of substituted phenethylamines, which includes a wide range of neuroactive compounds. The defining feature of this molecule is the trifluoromethyl (-CF3) group at the para-position of the phenyl ring. The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties.[1][2]

The trifluoromethyl group is particularly notable for its strong electron-withdrawing nature and high lipophilicity. These characteristics can significantly influence a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[3][4] In the context of phenethylamines, fluorination has been explored to alter potency, duration of action, and receptor selectivity.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 885276-54-0 | [5] |

| Molecular Formula | C10H12F3N | [5] |

| Molecular Weight | 203.20 g/mol | [5] |

| Appearance | Not specified (likely an oil or low-melting solid) | N/A |

| Boiling Point | Not specified | N/A |

| Solubility | Not specified (expected to be soluble in organic solvents) | N/A |

Historical Context and Rationale for Synthesis

The broader history of amphetamines and related phenethylamines dates back to the late 19th and early 20th centuries. The exploration of this chemical space has led to the discovery of a vast array of compounds with diverse pharmacological effects, including stimulants, empathogens, and hallucinogens.[6][7]

The synthesis of fluorinated analogues of these compounds is a more recent development, driven by the desire to fine-tune their pharmacological profiles. Researchers like Alexander Shulgin and David Nichols have contributed significantly to the understanding of structure-activity relationships in this class of compounds.[6] The introduction of a trifluoromethyl group, as seen in the target molecule, is a logical step in this exploration.

The likely rationale for the synthesis of this compound would have been to investigate the effects of a potent electron-withdrawing group on the phenyl ring on the compound's interaction with monoamine transporters (for serotonin, dopamine, and norepinephrine) and receptors. Such a modification could potentially lead to a compound with altered selectivity, potency, or metabolic stability compared to its non-fluorinated counterparts.

Plausible Synthetic Routes and Experimental Protocols

The most direct and industrially scalable method for the synthesis of this compound is the reductive amination of the corresponding ketone, 1-(4-(trifluoromethyl)phenyl)propan-1-one. This method is widely used in the synthesis of primary amines from ketones.

Proposed Synthetic Pathway: Reductive Amination

The overall synthetic scheme is as follows:

Caption: Proposed synthesis via reductive amination.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization for specific laboratory conditions.

Materials:

-

1-(4-(Trifluoromethyl)phenyl)propan-1-one

-

Ammonium acetate or aqueous ammonia

-

Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (STAB)

-

Methanol or another suitable solvent

-

Hydrochloric acid (for salt formation, optional)

-

Dichloromethane or ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(4-(trifluoromethyl)phenyl)propan-1-one (1.0 eq) in methanol.

-

Amine Source Addition: Add an excess of the ammonium source, such as ammonium acetate (5-10 eq), to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add the reducing agent, such as sodium cyanoborohydride (1.5-2.0 eq), portion-wise to control the reaction rate and temperature.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup:

-

Quench the reaction by the slow addition of water.

-

Acidify the mixture with 1M HCl to a pH of ~2.

-

Wash the aqueous layer with dichloromethane or ethyl acetate to remove any unreacted ketone and other non-basic impurities.

-

Basify the aqueous layer with a strong base, such as 6M NaOH, to a pH of >12.

-

Extract the product into dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude amine can be purified by column chromatography on silica gel or by distillation under reduced pressure.

-

Salt Formation (Optional): For easier handling and storage, the freebase can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of HCl in the same solvent. The resulting precipitate can be collected by filtration and dried.

Analytical Characterization Workflow

A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

References

- 1. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fluorinated Cannabidiol Derivatives: Enhancement of Activity in Mice Models Predictive of Anxiolytic, Antidepressant and Antipsychotic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mitacs.ca [mitacs.ca]

- 5. 001chemical.com [001chemical.com]

- 6. Details for Phenethylamines [unodc.org]

- 7. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

A Technical Guide to the Potential Pharmacological Profile of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine

Abstract

This document provides an in-depth analysis of the potential pharmacological profile of the synthetic compound 1-(4-(Trifluoromethyl)phenyl)propan-1-amine. Publicly available experimental data on this specific molecule is limited. Therefore, this guide synthesizes information from analogous structures and foundational principles of medicinal chemistry to construct a predictive profile. We will explore the compound's chemical architecture, project its likely pharmacodynamic and pharmacokinetic properties based on well-established structure-activity relationships (SAR), and propose a comprehensive, self-validating experimental workflow to systematically investigate and confirm its biological activity. The analysis focuses on the influence of its two key structural motifs: the phenylpropan-1-amine core and the para-positioned trifluoromethyl (CF₃) group, a powerful modulator of pharmacological behavior.

Molecular Architecture and Physicochemical Predictions

This compound (CAS No. 885276-54-0) is a primary amine with a molecular formula of C₁₀H₁₂F₃N and a molecular weight of 203.20 g/mol [1]. Its structure is characterized by a propyl amine chain where the amine group and a 4-(trifluoromethyl)phenyl group are both attached to the first carbon. This "benzylic amine" arrangement is distinct from the more extensively studied phenylpropan-2-amine scaffold of amphetamine and its derivatives[2][3].

The most significant feature for predicting its pharmacological profile is the trifluoromethyl (CF₃) group. The inclusion of CF₃ groups is a cornerstone of modern drug design for several reasons[4][5][6]:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes (e.g., Cytochrome P450s), which can protect the molecule from rapid degradation, often leading to a longer biological half-life.

-

Lipophilicity: The CF₃ group is highly lipophilic (possessing a Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier (BBB)[4]. This is a critical factor for drugs targeting the central nervous system (CNS).

-

Receptor Binding Modulation: As a strong electron-withdrawing group, the CF₃ moiety alters the electronic properties of the aromatic ring, which can significantly influence how the molecule interacts with its biological target, potentially increasing binding affinity and selectivity[4].

| Property | Value / Prediction | Source / Rationale |

| CAS Number | 885276-54-0 | [1] |

| Molecular Formula | C₁₀H₁₂F₃N | [1] |

| Molecular Weight | 203.20 g/mol | [1] |

| Predicted LogP | High | Based on the lipophilic nature of the CF₃ group[4]. |

| Predicted BBB Permeability | High | Enhanced lipophilicity suggests good CNS penetration[4]. |

| Predicted Metabolic Stability | High | The C-F bonds in the CF₃ group are resistant to enzymatic cleavage. |

Potential Pharmacodynamics and Mechanism of Action

The phenylpropanamine skeleton is a classic pharmacophore that interacts with monoaminergic systems. The specific substitution pattern of this compound allows for several mechanistic hypotheses.

Monoamine Transporter Interactions

The structure is analogous to trace amines and monoamine neurotransmitters (dopamine, norepinephrine, serotonin). Therefore, the primary hypothesis is that it acts as a ligand for the transporters of these neurotransmitters: DAT, NET, and SERT.

-

Potential as a Releaser/Reuptake Inhibitor: SAR studies on related compounds show that para-substitution with a CF₃ group can profoundly impact activity and selectivity. For instance, the inclusion of a -CF₃ group at the para-position of a phenolic ring was shown to increase potency for inhibiting serotonin (5-HT) uptake by six-fold compared to the non-fluorinated version[5]. This suggests a potential shift in selectivity towards the serotonin transporter (SERT) over DAT and NET.

-

Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is a G protein-coupled receptor that is activated by endogenous trace amines and amphetamine-like psychostimulants[7][8][9]. Its activation modulates monoaminergic neurotransmission, making it a key target for neuropsychiatric drug discovery. Given its structural similarity to known TAAR1 agonists, this compound is a strong candidate for TAAR1 activation.

Serotonin (5-HT) Receptor Interactions

The trifluoromethylphenyl moiety is present in numerous compounds with high affinity for various 5-HT receptors. For example, trifluoromethylphenylpiperazine (TFMPP) is a known 5-HT receptor agonist. It is plausible that this compound could exhibit direct agonist or antagonist activity at subtypes such as 5-HT₁ₐ, 5-HT₂ₐ, or 5-HT₂C, which could mediate psychedelic, anxiolytic, or antipsychotic-like effects.

Caption: Predicted CNS targets for this compound.

Predicted Pharmacokinetic (ADME) Profile

The physicochemical properties conferred by the CF₃ group are expected to dominate the ADME profile.

-

Absorption: High lipophilicity should facilitate good absorption after oral administration and allow the compound to readily cross the blood-brain barrier to engage CNS targets[4].

-

Distribution: The compound is expected to distribute widely into tissues, with a significant volume of distribution due to its lipophilic character.

-

Metabolism: The CF₃ group itself is metabolically robust. The primary sites of metabolism will likely be on the propyl chain (e.g., hydroxylation) or the aromatic ring at positions ortho or meta to the CF₃ group. The primary amine could undergo oxidation or conjugation. The resistance of the CF₃ group to degradation will likely result in a longer elimination half-life compared to its non-fluorinated analog, 1-phenylpropan-1-amine.

-

Excretion: Metabolites are likely to be excreted renally after conjugation to increase their water solubility. Some portion of the parent drug may be excreted unchanged, depending on the extent of metabolism.

Proposed Experimental Workflow for Pharmacological Validation

To move from a predictive to a definitive profile, a structured, multi-phase experimental plan is required. The following protocols outline a logical, self-validating approach.

Phase 1: In Vitro Target Profiling and Functional Activity

Objective: To identify primary biological targets and quantify functional effects.

Protocol 1: Broad CNS Radioligand Binding Screen

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Assay Panel: Screen the compound at a fixed concentration (e.g., 10 µM) against a panel of at least 40 CNS targets, including DAT, NET, SERT, TAAR1, adrenergic receptors, dopamine receptors (D₁-D₅), and serotonin receptors (5-HT₁-₇ families).

-

Methodology: Utilize competitive radioligand binding assays with membranes prepared from recombinant cells expressing the human receptor/transporter targets.

-

Data Analysis: Calculate the percent inhibition of radioligand binding. For any target showing >50% inhibition, perform follow-up concentration-response curves to determine the inhibition constant (Ki).

Protocol 2: Functional Neurotransmitter Uptake Assay

-

System: Use human embryonic kidney (HEK293) cells stably transfected with human DAT, NET, or SERT, or use rodent brain synaptosomes.

-

Methodology: Pre-incubate cells/synaptosomes with varying concentrations of the test compound. Initiate neurotransmitter uptake by adding a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Termination: After a short incubation period, terminate uptake by rapid filtration and wash.

-

Quantification: Measure the amount of radioactivity taken up by the cells using liquid scintillation counting.

-

Data Analysis: Plot concentration-response curves and calculate the IC₅₀ value for uptake inhibition at each transporter.

Phase 2: In Vitro ADME & Safety Assessment

Objective: To evaluate metabolic stability and potential for cytotoxicity.

Protocol 3: Metabolic Stability Assay

-

System: Use pooled human liver microsomes (HLM) supplemented with NADPH as a cofactor.

-

Methodology: Incubate the test compound (e.g., at 1 µM) with HLM at 37°C. Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Analysis: Quench the reaction with acetonitrile and analyze the remaining concentration of the parent compound using LC-MS/MS.

-

Data Interpretation: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Phase 3: In Vivo Behavioral and Pharmacokinetic Assessment

Objective: To confirm CNS activity and characterize the in vivo PK profile.

Protocol 4: Rodent Locomotor Activity Test

-

Model: Use male C57BL/6 mice or Sprague-Dawley rats.

-

Methodology: Acclimate animals to open-field arenas equipped with infrared beam tracking. Administer the test compound via an appropriate route (e.g., intraperitoneal or oral) across a range of doses.

-

Measurement: Record total distance traveled, rearing frequency, and other behavioral parameters over a 1-2 hour period.

-

Data Analysis: Compare dose groups to a vehicle control group to determine if the compound has stimulant, sedative, or no effect on spontaneous activity.

References

- 1. 001chemical.com [001chemical.com]

- 2. researchgate.net [researchgate.net]

- 3. N-methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine | C11H14F3N | CID 415343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Molecular basis of human trace amine-associated receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

Material Safety Data Sheet (MSDS) for 1-(4-(Trifluoromethyl)phenyl)propan-1-amine

An In-depth Technical Guide to the Safe Handling of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine

Introduction

This compound is a key building block in modern synthetic chemistry, frequently utilized by researchers and drug development professionals in the creation of novel pharmaceutical agents and advanced materials. Its unique structure, featuring a chiral amine center and an electron-withdrawing trifluoromethyl group, makes it a valuable intermediate. However, the very reactivity that makes this compound useful also necessitates a thorough understanding of its potential hazards. This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide a deeper, more contextualized understanding of its safety profile. As scientists, our primary responsibility is to ensure safety through proactive risk assessment and meticulous handling protocols. This document is designed to empower you with the knowledge to handle this chemical not just safely, but with scientific foresight.

Section 1: Chemical and Physical Identity - The Foundational Data

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. This data informs everything from appropriate storage conditions to the selection of personal protective equipment (PPE) and emergency response procedures.

The identity and known physical characteristics of this compound are summarized below. It is critical to note that comprehensive physical data for this specific compound is not fully published, a common scenario for specialized research chemicals.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 885276-54-0 | [1] |

| Molecular Formula | C10H12F3N | [1] |

| Molecular Weight | 203.20 g/mol | [1] |

| Physical State | Liquid (at 20°C) | [2] |

| Appearance | Clear, Colorless to Slightly Pale Yellow | [2] |

| Boiling Point | 60°C at 0.150 kPa | [2] |

| Odor | No data available | [2] |

| Flash Point | No data available | - |

| Density | No data available | - |

The amine functional group suggests that the compound is basic and may react with acids. The trifluoromethyl group enhances the compound's lipophilicity and can influence its metabolic profile, though detailed toxicological studies are lacking. The provided boiling point at reduced pressure indicates that the substance is not highly volatile under standard ambient conditions, but vapors can still be generated, especially if heated.

Section 2: Hazard Identification & Risk Assessment - A Proactive Approach

This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that demand respect. A proactive risk assessment involves understanding not just what the hazards are, but why they exist and how to preemptively mitigate them.

GHS Hazard Classification:

Hazard Statements:

-

H302: Harmful if swallowed [3]

Causality Behind the Hazards: The primary hazards—irritation to the skin, eyes, and respiratory tract—are common for organic amines. The lone pair of electrons on the nitrogen atom can interact with biological tissues, leading to irritation. Ingestion is harmful, and while specific LD50 data is unavailable, this classification necessitates preventing any oral contact. The potential for respiratory irritation underscores the critical need for handling this liquid in a well-ventilated area, preferably within a chemical fume hood.

The following diagram illustrates the logical flow from hazard identification to the implementation of appropriate controls.

Caption: Hazard to Control Workflow.

Section 3: Safe Handling & Engineering Controls - The First Line of Defense

Adherence to a meticulous handling protocol is non-negotiable. The following procedure is designed to minimize exposure at every step of a typical laboratory workflow.

Protocol for Handling this compound:

-

Preparation and PPE:

-

Before handling, ensure a chemical fume hood is operational and certified.

-

Confirm the location of the nearest safety shower and eyewash station.[2]

-

Don appropriate PPE:

-

-

Aliquotting and Transfer:

-

Perform all transfers of the chemical inside the fume hood to mitigate inhalation risks (H335).[4][5]

-

Use a clean glass syringe or pipette for liquid transfers. Avoid cross-contamination.

-

Ensure the container is securely closed immediately after use to prevent vapor release and accidental spills.[2]

-

-

During Reaction:

-

Set up reactions within the fume hood.

-

Continuously monitor the reaction for any unexpected changes.

-

-

Post-Handling:

-

Thoroughly wash hands and forearms with soap and water after handling is complete, even if no direct contact occurred.[2][5][6]

-

Clean any contaminated surfaces within the fume hood.

-

Remove and dispose of gloves properly. Contaminated clothing should be removed immediately and washed before reuse.[2][4]

-

Section 4: Emergency Protocols - A Validating System for Safety

In the event of an exposure or spill, a rapid and correct response is critical. These protocols serve as a self-validating system to manage emergencies effectively.

Emergency Response Workflow:

Caption: Emergency Spill and Exposure Response Flowchart.

Detailed Emergency Protocols:

-

Skin Contact:

-

Eye Contact:

-

Immediately proceed to an eyewash station.

-

Forcibly hold the eyelids open and flush the eyes with a gentle stream of tepid water for at least 15 minutes.[6][7][8] Ensure the entire surface of the eye is rinsed by rotating the eyeballs.

-

Remove contact lenses if present, but do not delay rinsing to do so.[2][7]

-

Seek immediate medical attention, regardless of the apparent severity.[6][7]

-

-

Inhalation:

-

Ingestion:

-

Minor Spill (Manageable by Lab Personnel):

-

Ensure you are wearing appropriate PPE (gloves, goggles, lab coat).

-

Cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[2][9]

-

Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for chemical waste.[9]

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose of all contaminated materials as hazardous waste.

-

Section 5: Storage & Disposal - Long-Term Integrity and Responsibility

-

Storage:

-

Disposal:

-

All waste containing this chemical must be treated as hazardous waste.

-

Dispose of the chemical and its container in accordance with all local, regional, and national regulations.[6] Do not dispose of it down the drain.

-

Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

-

Section 6: Gaps in Knowledge & The Precautionary Principle

For many research chemicals, including this compound, comprehensive toxicological data is not available. Information regarding carcinogenicity, mutagenicity, teratogenicity, and long-term exposure effects has not been fully investigated.[11]

This lack of data requires us, as responsible scientists, to invoke the Precautionary Principle . This principle dictates that in the face of scientific uncertainty, the burden of proof for safety falls on demonstrating that a substance is not harmful. Therefore, this compound should be handled with the same level of care as a substance with known, more severe toxicological effects. Assume it is more hazardous than currently classified and ensure that engineering controls and PPE are always used to prevent any exposure.

Conclusion

This compound is a valuable tool for chemical innovation. Its effective and safe use hinges on a comprehensive understanding of its hazards and a disciplined approach to handling. By integrating the principles of proactive risk assessment, meticulous protocol adherence, and emergency preparedness into every workflow, researchers can confidently and safely harness the potential of this and other specialized chemical reagents.

References

- 1. 001chemical.com [001chemical.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 1864059-89-1 | this compound hydrochloride - AiFChem [aifchem.com]

- 4. aksci.com [aksci.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. aksci.com [aksci.com]

- 7. ehs.princeton.edu [ehs.princeton.edu]

- 8. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 9. synquestlabs.com [synquestlabs.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

In-Depth Technical Guide: Stereoisomers of 1-(4-(Trifluoromethyl)phenyl)propan-1-amine

Abstract

This technical guide offers a comprehensive examination of the stereoisomers of 1-(4-(trifluoromethyl)phenyl)propan-1-amine, a chiral amine with significant applications in medicinal chemistry and drug development. The document details the principles of its stereochemistry, methods for stereoselective synthesis, and chiral resolution, alongside analytical techniques for the differentiation and quantification of its enantiomers. This guide is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of the chiral properties of this compound and the practical methodologies required for its study.

Introduction: The Critical Role of Chirality in Drug Development

Chirality, the property of a molecule that makes it non-superimposable on its mirror image, is a cornerstone of pharmacology. The two mirror-image forms of a chiral molecule, known as enantiomers, can interact differently with the inherently chiral environment of biological systems, which are composed of L-amino acids and D-sugars. Consequently, the enantiomers of a drug candidate can display markedly different pharmacological and toxicological profiles.[1] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less potent, or even cause adverse effects.[2]

This compound has a single stereocenter, leading to the existence of two enantiomers: (R)- and (S)-1-(4-(trifluoromethyl)phenyl)propan-1-amine. The trifluoromethyl group significantly influences the molecule's interaction with biological targets. Therefore, controlling the stereochemistry of this compound is essential for developing safe and effective pharmaceuticals.

Molecular Structure and Stereochemistry

The structure of this compound features a chiral carbon atom bonded to four distinct groups: a hydrogen atom, an amino group (-NH2), an ethyl group (-CH2CH3), and a 4-(trifluoromethyl)phenyl group. This arrangement results in two enantiomeric forms.

Figure 1: 3D representations of the (R) and (S) enantiomers.

The Cahn-Ingold-Prelog (CIP) priority rules are applied to assign the absolute configuration (R or S) to each enantiomer. The substituent priorities are: -NH2 > -C6H4-CF3 > -CH2CH3 > -H.

Stereoselective Synthesis and Chiral Resolution

Producing enantiomerically pure this compound is achievable through two main strategies: stereoselective synthesis or the resolution of a racemic mixture.

Stereoselective Synthesis

Stereoselective synthesis aims to create a single enantiomer directly. A prevalent method is the asymmetric reduction of the prochiral ketone, 1-(4-(trifluoromethyl)phenyl)propan-1-one.[3] Chiral amines are valuable building blocks in asymmetric synthesis.[4][5]

Protocol: Asymmetric Reductive Amination

-

Reaction Setup : In a nitrogen-purged vessel, dissolve 1-(4-(trifluoromethyl)phenyl)propan-1-one (1.0 eq) in a solvent like methanol.

-

Catalyst and Reagents : Add a chiral catalyst, such as a ruthenium-based catalyst, an amine source (e.g., ammonia), and a reducing agent (e.g., hydrogen gas).

-

Reaction Conditions : Stir the mixture at a controlled temperature until the reaction is complete, monitored by TLC or LC-MS.

-

Workup and Purification : After quenching the reaction, extract the product into an organic solvent and purify it using column chromatography to obtain the enantiomerically enriched amine.

Figure 2: Workflow for asymmetric reductive amination.

Chiral Resolution

Chiral resolution separates a racemic mixture into its constituent enantiomers. A common and effective method is the formation of diastereomeric salts.[6][7][8]

Protocol: Diastereomeric Salt Resolution

-

Salt Formation : Dissolve the racemic amine in a suitable solvent and add an enantiomerically pure chiral acid, such as (+)-tartaric acid or (+)-dibenzoyl-D-tartaric acid.[6][7]

-

Fractional Crystallization : The two resulting diastereomeric salts will have different solubilities, allowing one to crystallize preferentially.[6][9]

-

Isolation : The crystallized diastereomer is separated by filtration.

-

Liberation of Amine : The isolated salt is treated with a base (e.g., NaOH) to recover the free, enantiomerically enriched amine.

-

Extraction : The amine is extracted with an organic solvent and purified. The other enantiomer can be recovered from the mother liquor.

Figure 3: Workflow of diastereomeric salt resolution.

Analytical Techniques for Chiral Separation

Accurate determination of enantiomeric purity is crucial. Several chromatographic techniques are widely used for this purpose.[][11]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a primary method for separating and quantifying enantiomers.[12] It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in distinct retention times.[13][14] Polysaccharide-based CSPs are commonly used.[13][15]

Table 1: Example Chiral HPLC Method Parameters

| Parameter | Value |

| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Other Chiral Separation Techniques

-

Supercritical Fluid Chromatography (SFC): Often provides faster separations and is considered a more environmentally friendly alternative to HPLC.[8][]

-

Capillary Electrophoresis (CE): Known for its high separation efficiency and minimal sample consumption.[11]

-

Gas Chromatography (GC): Can be used for chiral separation, often after derivatization of the amine.[]

Pharmacological and Toxicological Significance

The distinct three-dimensional structures of enantiomers lead to different interactions with chiral biological targets like enzymes and receptors, which can result in different pharmacological and toxicological effects. For example, compounds structurally related to this compound may act as monoamine neurotoxins, selectively affecting neurons that use serotonin, dopamine, or norepinephrine.[16] It is therefore imperative to evaluate the biological activity of each enantiomer independently.

Conclusion

The stereoisomers of this compound exemplify the critical importance of chirality in drug discovery. A solid understanding of stereochemistry, combined with effective methods for stereoselective synthesis, chiral resolution, and analytical characterization, is essential for developing drug candidates with optimal efficacy and safety. This guide provides a foundational resource for scientists engaged in the study of this and other chiral molecules.

References

- 1. 3-(((1S,3S)-3-((R)-Hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione: Design and Synthesis of New Stereopure Multi-Target Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antidopaminergic effects of the stereoisomers of N-[(1-alkyl-2- pyrrolidinyl)methyl]-5-sulfamoylbenzamides and -2,3-dihydrobenzofuran-7-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 711-33-1|1-(4-(Trifluoromethyl)phenyl)propan-1-one|BLD Pharm [bldpharm.com]

- 4. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 11. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 15. Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Monoamine neurotoxin - Wikipedia [en.wikipedia.org]

A Technical Guide to (S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine: Properties and Applications in Drug Discovery

Introduction: The Strategic Importance of Chiral Trifluoromethylated Amines in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. Chiral amines, particularly those incorporating fluorine atoms, have emerged as pivotal building blocks in the synthesis of complex pharmaceutical agents. Among these, (S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine stands out as a key intermediate of significant interest. Its unique structural features—a stereogenic center and a trifluoromethyl group on a phenyl ring—confer desirable properties to parent molecules, making it a valuable asset for researchers and drug development professionals. This guide provides an in-depth technical overview of the properties, synthesis, and applications of this important chiral amine.

Physicochemical and Structural Properties

(S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine is a chiral primary amine. The presence of the trifluoromethyl (-CF3) group at the para position of the phenyl ring profoundly influences its electronic and physical properties.

| Property | Value | Source(s) |

| IUPAC Name | (1S)-1-[4-(Trifluoromethyl)phenyl]propan-1-amine | N/A |

| CAS Number | Not explicitly available for the (S)-enantiomer, Racemate: 885276-54-0 | [1] |

| Molecular Formula | C10H12F3N | [1] |

| Molecular Weight | 203.20 g/mol | [1] |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | N/A |

| Boiling Point | Estimated based on related compounds | N/A |

| Melting Point | Data not available for the free base. The hydrochloride salt of the racemate is a solid. | N/A |

| Solubility | Expected to be soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane). The hydrochloride salt is expected to have higher aqueous solubility. | N/A |

The Pivotal Role of the Trifluoromethyl Group:

The trifluoromethyl group is a bioisostere of a methyl group but with vastly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity are key to its utility in drug design.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism. This can increase the half-life of a drug molecule, leading to improved pharmacokinetic profiles.

-

Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

-

Modulation of pKa: The electron-withdrawing nature of the -CF3 group decreases the basicity of the amine, which can influence its ionization state at physiological pH and its interactions with biological targets.

-

Favorable Binding Interactions: The -CF3 group can participate in dipole-dipole and other non-covalent interactions with protein targets, potentially increasing binding affinity and selectivity.

Enantioselective Synthesis: A Methodical Approach

The stereospecific synthesis of (S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine is crucial for its application in chiral drug synthesis. A common and effective strategy involves the asymmetric reduction of the corresponding prochiral ketone, 1-(4-(trifluoromethyl)phenyl)propan-1-one.

Caption: Asymmetric synthesis workflow.

Experimental Protocol: Asymmetric Reduction of 1-(4-(Trifluoromethyl)phenyl)propan-1-one

This protocol is a representative method based on established procedures for the asymmetric reduction of ketones.

Materials:

-

1-(4-(Trifluoromethyl)phenyl)propan-1-one

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane dimethyl sulfide complex (BH3·SMe2)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF under a nitrogen atmosphere. The solution is cooled to 0 °C.

-

Addition of Reducing Agent: Borane dimethyl sulfide complex (1.1 eq) is added dropwise to the stirred solution, and the mixture is stirred for 15 minutes at 0 °C.

-

Substrate Addition: A solution of 1-(4-(trifluoromethyl)phenyl)propan-1-one (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow, dropwise addition of methanol at 0 °C.

-

Workup: The mixture is warmed to room temperature and stirred for 30 minutes. The solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford (S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine.

-

Characterization: The enantiomeric excess of the product should be determined by chiral HPLC analysis. The structure should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

-

Chiral Catalyst: The (R)-2-Methyl-CBS-oxazaborolidine is a chiral catalyst that creates a chiral environment around the ketone, directing the hydride attack from one face of the carbonyl group to selectively form the (S)-alcohol, which is then converted to the amine.

-

Borane Dimethyl Sulfide: This is a convenient and effective source of borane for the reduction.

-

Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the borane reagent and the catalyst.

-

Low Temperature: Performing the reaction at 0 °C enhances the enantioselectivity of the reduction.

Applications in Pharmaceutical Synthesis: A Case Study

(S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine is a valuable intermediate in the synthesis of neurokinin 1 (NK1) receptor antagonists.[2][3][4][5] These antagonists have shown therapeutic potential in the treatment of chemotherapy-induced nausea and vomiting, as well as other conditions. The chiral amine is incorporated into the final drug structure, where its stereochemistry is critical for potent and selective binding to the NK1 receptor.

Caption: Synthetic utility in drug development.

Safety and Handling

As with all chemical reagents, (S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine is a strategically important chiral building block in medicinal chemistry. The presence of the trifluoromethyl group imparts beneficial properties such as enhanced metabolic stability and lipophilicity, which are highly desirable in drug candidates. The ability to synthesize this amine in high enantiomeric purity allows for its incorporation into complex molecules where stereochemistry is critical for biological activity. This technical guide provides a foundational understanding of its properties and applications, empowering researchers to leverage this valuable intermediate in their drug discovery and development endeavors.

References

- 1. 001chemical.com [001chemical.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The design and synthesis of novel NK1/NK2 dual antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of (R)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine Hydrochloride

Abstract: This technical guide provides a comprehensive overview of scientifically robust methodologies for the synthesis of (R)-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride, a key chiral building block in modern medicinal chemistry. The guide delves into two primary asymmetric synthesis strategies: transition metal-catalyzed asymmetric reductive amination and biocatalytic transamination. Each section offers a detailed exploration of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. The content is tailored for researchers, scientists, and drug development professionals, aiming to provide both theoretical understanding and practical, actionable insights for the efficient and stereoselective synthesis of this important chiral amine.

Introduction: The Significance of Chiral Amines

Chiral amines are fundamental structural motifs found in a vast array of pharmaceuticals, agrochemicals, and natural products.[1][2] It is estimated that approximately 40-45% of small-molecule drugs contain a chiral amine fragment, underscoring their importance in the life sciences.[1][3] The specific enantiomer of a chiral amine often dictates its pharmacological activity, making stereoselective synthesis a critical aspect of drug discovery and development. (R)-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride is a valuable chiral amine intermediate, with its trifluoromethyl group often imparting desirable properties such as increased metabolic stability and lipophilicity to bioactive molecules.[4]

This guide focuses on providing a detailed technical exposition of two powerful and contemporary methods for the asymmetric synthesis of this target molecule: transition metal-catalyzed asymmetric reductive amination and biocatalytic transamination.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, (R)-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride, points to the corresponding free amine. This chiral amine can be accessed from the prochiral ketone, 4'-(trifluoromethyl)propiophenone, through an asymmetric C=N bond reduction or a direct amination process. This forms the basis for the two synthetic strategies explored in this guide.

Caption: Retrosynthetic analysis of the target compound.

Method A: Transition Metal-Catalyzed Asymmetric Reductive Amination

Asymmetric reductive amination (ARA) of ketones is a highly efficient and atom-economical method for the direct synthesis of chiral primary amines.[5] This one-pot process typically involves the in situ formation of an imine from the ketone and an ammonia source, followed by asymmetric hydrogenation catalyzed by a chiral transition metal complex.

Mechanistic Rationale

The key to enantioselectivity lies in the chiral catalyst, which is typically composed of a transition metal (e.g., Iridium, Ruthenium, or Rhodium) and a chiral ligand.[1][3][5] The catalyst coordinates to the prochiral imine, creating a chiral environment that directs the hydride transfer from a reducing agent (often H₂) to one face of the C=N double bond, leading to the preferential formation of one enantiomer. Iridium complexes with phosphine-oxazoline ligands have shown considerable success in the asymmetric hydrogenation of N-aryl imines.[1] For the direct synthesis of primary amines, ruthenium-based catalysts have demonstrated high efficiency.[5]

Caption: Workflow for Asymmetric Reductive Amination.

Experimental Protocol

The following protocol is a representative example based on established methodologies for the direct asymmetric reductive amination of aryl ketones.[5]

Materials:

-

4'-(Trifluoromethyl)propiophenone

-

Ammonium acetate (NH₄OAc)

-

[Ru(p-cymene)((R)-Segphos)Cl]Cl (or a similar chiral ruthenium catalyst)

-

2,2,2-Trifluoroethanol (TFE)

-

Hydrogen gas (H₂)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

High-pressure autoclave

Procedure:

-

To a high-pressure autoclave equipped with a magnetic stir bar, add 4'-(trifluoromethyl)propiophenone (1.0 eq), ammonium acetate (2.0 eq), and the chiral ruthenium catalyst (0.5-1.0 mol%).

-

Evacuate and backfill the autoclave with argon three times.

-

Add degassed 2,2,2-trifluoroethanol (TFE) as the solvent.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-60 bar).

-

Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) and stir for 24-48 hours.

-

After cooling to room temperature, carefully vent the hydrogen gas.

-

Concentrate the reaction mixture under reduced pressure.

-

Partition the residue between diethyl ether and saturated aqueous NaHCO₃.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude (R)-1-(4-(trifluoromethyl)phenyl)propan-1-amine.

-

Purify the crude product by silica gel column chromatography.

Expected Results

| Parameter | Expected Value |

| Yield | 85-95% |

| Enantiomeric Excess (ee) | >95% |

| Catalyst Loading | 0.5 - 1.0 mol% |

| Pressure | 50 - 60 bar H₂ |

| Temperature | 80 - 100 °C |

Method B: Biocatalytic Asymmetric Transamination

Biocatalysis, particularly the use of transaminases (TAs), has emerged as a powerful and sustainable alternative for the synthesis of chiral amines.[6][7][8] Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone substrate with high enantioselectivity.

Mechanistic Rationale

Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes.[7][9] The catalytic cycle involves two half-reactions in a "ping-pong" mechanism. In the first half-reaction, the PLP cofactor accepts the amino group from an amine donor (e.g., isopropylamine), forming a pyridoxamine-5'-phosphate (PMP) intermediate and releasing a ketone byproduct (e.g., acetone). In the second half-reaction, the PMP intermediate transfers the amino group to the prochiral ketone substrate, generating the desired chiral amine and regenerating the PLP-enzyme complex.[9] The reaction equilibrium can be shifted towards product formation by using a large excess of the amine donor or by removing the ketone byproduct.[10]

Caption: Workflow for Biocatalytic Transamination.

Experimental Protocol

The following protocol is a general procedure for the asymmetric synthesis of the target amine using an (R)-selective ω-transaminase.

Materials:

-

4'-(Trifluoromethyl)propiophenone

-

Isopropylamine (amine donor)

-

(R)-selective ω-Transaminase (e.g., from Arthrobacter sp. or an engineered variant)

-

Pyridoxal-5'-phosphate (PLP)

-

Potassium phosphate buffer (e.g., 100 mM, pH 8.0)

-

Dimethyl sulfoxide (DMSO, as a co-solvent)

-

Methyl tert-butyl ether (MTBE)

-

Sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a temperature-controlled reaction vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 8.0) containing PLP (e.g., 1 mM).

-

Add the (R)-selective ω-transaminase to the buffer solution.

-

In a separate vial, dissolve 4'-(trifluoromethyl)propiophenone in a minimal amount of DMSO.

-

Add the ketone solution to the enzyme-buffer mixture.

-

Add isopropylamine (as the amine donor, often in large excess, e.g., 10-20 eq).

-

Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C) for 24-48 hours. Monitor the reaction progress by HPLC or GC.

-

Upon completion, basify the reaction mixture to pH > 10 with aqueous NaOH.

-

Extract the product with an organic solvent such as MTBE.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude (R)-1-(4-(trifluoromethyl)phenyl)propan-1-amine.

-

Further purification can be achieved by distillation or column chromatography if necessary.

Expected Results

| Parameter | Expected Value |

| Conversion | >95% |

| Enantiomeric Excess (ee) | >99% |

| Substrate Concentration | 10-50 g/L |

| pH | 7.5 - 8.5 |

| Temperature | 30 - 45 °C |

Purification and Hydrochloride Salt Formation

The final step in the synthesis is the formation of the hydrochloride salt, which often improves the stability and handling properties of the amine.

Purification of the Free Amine

Standard purification techniques such as silica gel column chromatography or distillation under reduced pressure can be employed to obtain the pure free amine. A recently developed method involves precipitation of the amine as its trichloroacetate salt, which can be a highly efficient purification strategy.[11]

Protocol for Hydrochloride Salt Formation

Materials:

-

Purified (R)-1-(4-(trifluoromethyl)phenyl)propan-1-amine

-

Anhydrous diethyl ether or isopropanol

-

Hydrochloric acid solution in a suitable solvent (e.g., 2 M HCl in diethyl ether)

Procedure:

-

Dissolve the purified free amine in a minimal amount of anhydrous diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of the hydrochloric acid solution with stirring.

-

A white precipitate of the hydrochloride salt should form.

-

Continue stirring in the ice bath for 30-60 minutes.

-

Collect the solid by vacuum filtration.

-

Wash the solid with cold, anhydrous diethyl ether.

-

Dry the solid under vacuum to yield (R)-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride as a white to off-white solid.

Conclusion

This guide has detailed two highly effective and stereoselective methods for the synthesis of (R)-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride. Transition metal-catalyzed asymmetric reductive amination offers a direct, one-pot conversion from the corresponding ketone with high yields and enantioselectivities. Biocatalytic transamination provides an environmentally benign and highly selective alternative, operating under mild aqueous conditions. The choice between these methods will depend on factors such as available equipment (high-pressure reactors vs. bioreactors), catalyst cost and availability, and desired process sustainability. Both routes provide reliable and scalable access to this important chiral building block for pharmaceutical research and development.

References

- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]